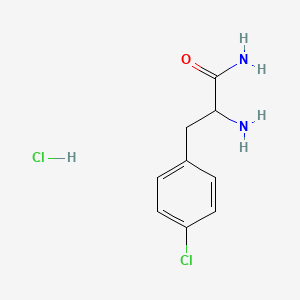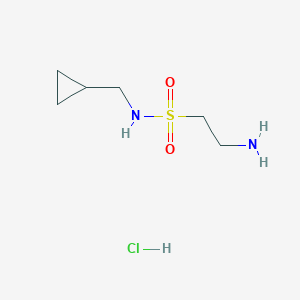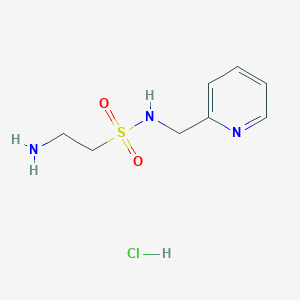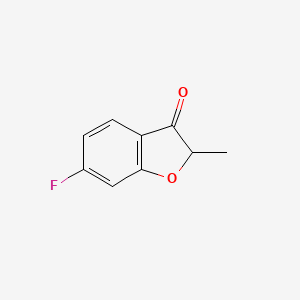
6-Fluoro-2-méthyl-2,3-dihydro-1-benzofuran-3-one
Vue d'ensemble
Description
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C9H7FO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities
Applications De Recherche Scientifique
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Mécanisme D'action
Mode of Action
Benzofuran derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and anti-hiv effects .
Analyse Biochimique
Biochemical Properties
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For example, it can modulate the NF-κB pathway, which plays a critical role in regulating immune response and cell survival . Furthermore, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in cellular metabolism, promoting or inhibiting the production of specific metabolites .
Molecular Mechanism
At the molecular level, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one exerts its effects through several mechanisms. One primary mechanism is the binding to active sites of enzymes, leading to either inhibition or activation . For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can disrupt signaling pathways and alter cellular responses. Additionally, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction with cofactors, such as NADPH, is essential for the enzymatic reactions involved in its metabolism . Additionally, 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can influence metabolic flux, altering the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one within cells can affect its activity and function, as it may concentrate in areas where it can interact with target enzymes and proteins .
Subcellular Localization
The subcellular localization of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization to specific subcellular regions can enhance or inhibit its interactions with target biomolecules, thereby modulating its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
- 2-Methylbenzofuran
Uniqueness
What sets 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one apart is its unique substitution pattern, which can confer distinct biological activities and properties. The presence of the fluoro and methyl groups can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
6-fluoro-2-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWIRWKJMXNOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


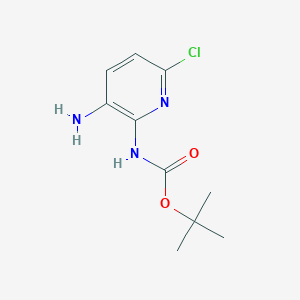
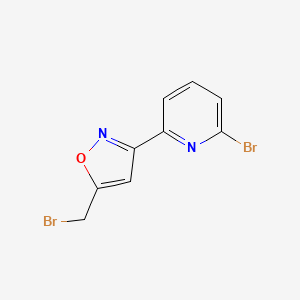
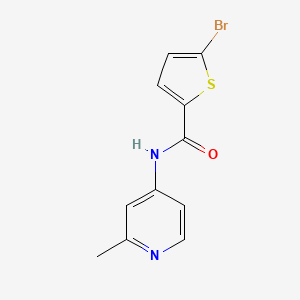
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
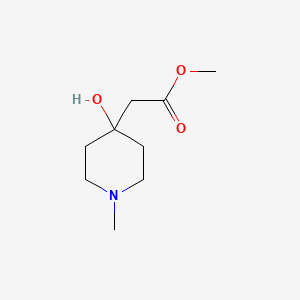
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)
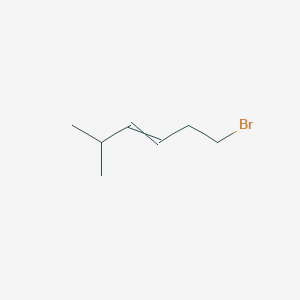
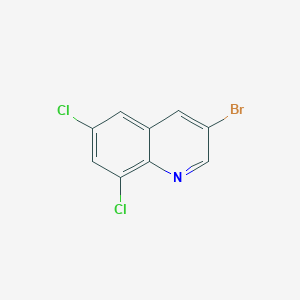
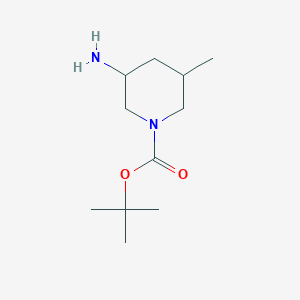
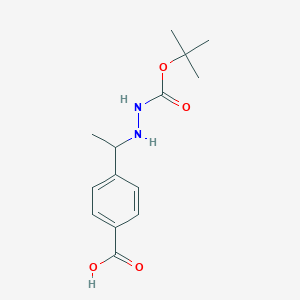
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
